1-Methyl-1,6-dihydropyridin-2(3H)-one
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Overview
Description
1-Methyl-1,6-dihydropyridin-2(3H)-one is a heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1,6-dihydropyridin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of a 1,3-dicarbonyl compound with an amine in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-1,6-dihydropyridin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction to more reduced forms using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Conditions vary depending on the type of substitution but often involve the use of strong acids or bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized heterocycle, while reduction might yield a more saturated ring structure.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-Methyl-1,6-dihydropyridin-2(3H)-one depends on its specific interactions with molecular targets. This might involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways.
Comparison with Similar Compounds
Similar Compounds
Pyridine: A basic heterocyclic organic compound with a structure similar to 1-Methyl-1,6-dihydropyridin-2(3H)-one.
Piperidine: A saturated heterocyclic organic compound that is structurally related.
Nicotinamide: A derivative of pyridine with biological significance.
Uniqueness
This compound is unique due to its specific substitution pattern and potential reactivity, which may confer distinct properties compared to other similar compounds.
Properties
Molecular Formula |
C6H9NO |
---|---|
Molecular Weight |
111.14 g/mol |
IUPAC Name |
1-methyl-2,5-dihydropyridin-6-one |
InChI |
InChI=1S/C6H9NO/c1-7-5-3-2-4-6(7)8/h2-3H,4-5H2,1H3 |
InChI Key |
KOFKFKOKBFMMSI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC=CCC1=O |
Origin of Product |
United States |
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